molecular formula C5H7N3O2 B13100644 6-Amino-4-methoxypyrimidin-2(1H)-one

6-Amino-4-methoxypyrimidin-2(1H)-one

Cat. No.: B13100644
M. Wt: 141.13 g/mol
InChI Key: DAELTPRVHPMZIC-UHFFFAOYSA-N
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Description

6-Amino-4-methoxypyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methoxypyrimidin-2(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of a precursor compound containing amino and methoxy groups.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-methoxypyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of amino or methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Amino-4-methoxypyrimidin-2(1H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-4-methoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-methoxypyrimidin-4(1H)-one
  • 4-Amino-6-methoxypyrimidin-2(1H)-one
  • 2-Amino-4-methoxypyrimidin-6(1H)-one

Uniqueness

6-Amino-4-methoxypyrimidin-2(1H)-one is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

6-amino-4-methoxy-1H-pyrimidin-2-one

InChI

InChI=1S/C5H7N3O2/c1-10-4-2-3(6)7-5(9)8-4/h2H,1H3,(H3,6,7,8,9)

InChI Key

DAELTPRVHPMZIC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=O)NC(=C1)N

Origin of Product

United States

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